molecular formula C7H10O3 B8729034 Butanal, 4-(acetyloxy)-2-methylene- CAS No. 29773-17-9

Butanal, 4-(acetyloxy)-2-methylene-

Cat. No.: B8729034
CAS No.: 29773-17-9
M. Wt: 142.15 g/mol
InChI Key: FFMRZGOBLFVKQY-UHFFFAOYSA-N
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Description

Butanal, 4-(acetyloxy)-2-methylene- (CAS: 14918-80-0), also known as 4-Acetoxy-2-methyl-2-butenal or 3-Methyl-4-oxo-2-butenyl acetate, is an α,β-unsaturated aldehyde with an acetyloxy substituent at position 4 and a methyl group at position 2 (see structure in ). Its molecular formula is C₇H₁₀O₃, and it belongs to the class of oxygenated aldehydes.

Properties

CAS No.

29773-17-9

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

3-formylbut-3-enyl acetate

InChI

InChI=1S/C7H10O3/c1-6(5-8)3-4-10-7(2)9/h5H,1,3-4H2,2H3

InChI Key

FFMRZGOBLFVKQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC(=C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

4-(n-Heptyloxy)butanal
  • Structure : A linear aldehyde with a heptyloxy chain at position 3.
  • Key Differences :
    • Lacks the acetyloxy and methyl substituents present in Butanal, 4-(acetyloxy)-2-methylene-.
    • Features a long alkoxy group (n-heptyloxy) instead of an acetyloxy.
  • Applications: Acts as a component of the male-produced aggregation pheromone in Anoplophora glabripennis (Asian longhorned beetle). Field studies show enhanced pest attraction when combined with 4-(n-heptyloxy)butan-1-ol and sesquiterpenes like α-farnesene.
  • Reactivity : The alkoxy group may reduce volatility compared to acetyloxy-substituted aldehydes.
b. 4-Acetoxy-2'-chlorobenzophenone (CAS: 185606-03-5)
  • Structure: A benzophenone derivative with acetoxy and chloro substituents.
  • Key Differences :
    • Contains a ketone group instead of an aldehyde.
    • Aromatic rings increase molecular rigidity and conjugation.
  • Properties :
    • Higher molecular weight (274.7 g/mol vs. 142.15 g/mol for Butanal, 4-(acetyloxy)-2-methylene-).
    • Predicted boiling point: 407.5±25.0 °C; density: 1.265±0.06 g/cm³.
  • Applications: Likely used in UV-curable resins or photochemical applications due to benzophenone’s role as a photoinitiator.

Functional Group Comparison

  • Aldehydes vs. Ketones: Butanal, 4-(acetyloxy)-2-methylene-’s aldehyde group is more electrophilic than the ketone in 4-acetoxy-2'-chlorobenzophenone, making it prone to nucleophilic attacks (e.g., Grignard reactions).
  • Acetyloxy vs. Alkoxy : The acetyloxy group in Butanal, 4-(acetyloxy)-2-methylene- may enhance solubility in polar aprotic solvents compared to the hydrophobic heptyloxy chain in 4-(n-heptyloxy)butanal.

Table 1: Comparative Data for Butanal, 4-(acetyloxy)-2-methylene- and Analogues

Property Butanal, 4-(acetyloxy)-2-methylene- 4-(n-Heptyloxy)butanal 4-Acetoxy-2'-chlorobenzophenone
CAS Number 14918-80-0 Not provided 185606-03-5
Molecular Formula C₇H₁₀O₃ C₁₁H₂₂O₂ C₁₅H₁₁ClO₃
Molecular Weight 142.15 g/mol ~186.3 g/mol 274.7 g/mol
Key Functional Groups Aldehyde, acetyloxy, α,β-unsaturation Aldehyde, alkoxy Ketone, acetoxy, chloro
Volatility Likely moderate (unsaturated aldehyde) Lower (long alkoxy chain) Low (high MW, aromatic rings)
Applications Synthetic intermediate (inferred) Pheromone component Photochemical initiator

Research Findings and Gaps

  • Butanal, 4-(acetyloxy)-2-methylene-: Limited published data on its physical properties (e.g., boiling point, density) or ecological roles.
  • Benzophenone Derivative: The presence of chlorine and acetoxy in 4-acetoxy-2'-chlorobenzophenone highlights how substituent electronegativity impacts applications (e.g., photostability in UV initiators).

Preparation Methods

Hydroformylation of 2,2-Disubstituted-4,7-Dihydro-1,3-Dioxepin

The reaction begins with 2,2-disubstituted-4,7-dihydro-1,3-dioxepin (compound II) and synthesis gas (CO+H2\text{CO} + \text{H}_2) under rhodium catalysis. Key parameters include:

ParameterOptimal RangeImpact on Yield
Catalyst (Rh-based)0.2–0.8% mass of compound IIMaximizes CO insertion
SolventToluene, xylene, or n-heptaneEnhances substrate solubility
Temperature80–120°CBalances reaction rate and side reactions
Pressure10–50 atmEnsures sufficient gas diffusion

This step yields 2,2-disubstituted-5-formyl-4,7-dihydro-1,3-dioxepin (compound III) with >85% efficiency. The rhodium catalyst’s selectivity for terminal aldehyde formation is critical, as competing branched products complicate downstream steps.

Acetylation of the Hydroxyl Group

Compound III undergoes acetylation using acetic anhydride or acetyl chloride. The reaction proceeds in dichloromethane or ethyl acetate at 20–40°C, achieving near-quantitative conversion to 2-formyl-4-acetoxy-1-butene (compound IV). Steric hindrance from the dioxepin ring’s substituents necessitates prolonged reaction times (8–12 hours) but minimizes over-acetylation.

Double-Bond Isomerization

The final step employs palladium chloride (PdCl2\text{PdCl}_2) or cuprous chloride (CuCl\text{CuCl}) to isomerize compound IV’s α,β-unsaturated aldehyde to the β,γ-isomer (target compound I). Solvent choice significantly affects selectivity:

  • Polar aprotic solvents (e.g., DMF): Accelerate isomerization but promote aldehyde oxidation.

  • Nonpolar solvents (e.g., toluene): Slow reaction kinetics but improve purity.

Yields exceed 90% when using 0.5–1.0 mol% PdCl2\text{PdCl}_2 at 60°C for 4–6 hours.

Alternative Synthetic Routes

1,1-Dimethoxyacetone Method

Early routes used 1,1-dimethoxyacetone as a starting material, involving:

  • Acetylation to 3-methyl-3-hydroxy-4,4-dimethoxy-1-butyne.

  • Hydrogenation and esterification to 3-methyl-3-acetoxy-4,4-dimethoxy-1-butene.

  • Hydrolysis and isomerization to the target compound.

Challenges :

  • Low yields (<60%) due to poor esterification selectivity.

  • High cost of 1,1-dimethoxyacetone.

1,4-Butenediol Process

This method converts 1,4-butenediol to 1,4-diacetoxy-2-butene, followed by hydroformylation and isomerization. While atom-economical, it requires specialized high-pressure equipment (130–150 atm) and rhodium catalysts with bulky ligands, making it industrially unfeasible.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnvironmental Impact
Hydroformylation-Acetylation85–92ModerateHighLow waste generation
1,1-Dimethoxyacetone55–60HighLowToxic byproducts
1,4-Butenediol70–75LowModerateHigh energy input

The hydroformylation route outperforms alternatives in yield and sustainability, though catalyst recovery remains a challenge.

Recent Advances and Optimization Strategies

Solvent-Free Acetylation

Pilot studies demonstrate that microwaves-assisted acetylation reduces reaction time by 50% without solvents, though scalability is unproven.

Biocatalytic Isomerization

Immobilized lipases (e.g., Candida antarctica Lipase B) show promise in catalyzing double-bond shifts under mild conditions (pH 7, 30°C), albeit with lower yields (70–75%) .

Q & A

Q. What synthetic methodologies are most effective for preparing Butanal, 4-(acetyloxy)-2-methylene-?

The compound can be synthesized via a two-step process:

  • Step 1 : Acetalization of butanal with ethylene glycol using p-toluenesulfonic acid (p-TsOH) as a catalyst in toluene under reflux. A Dean-Stark apparatus ensures water removal to drive the reaction to completion .
  • Step 2 : Acetylation of the intermediate hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine). Yield optimization (70–85%) is achieved by controlling reaction time (6–8 hours) and stoichiometric ratios (1:1.2 aldehyde to ethylene glycol) .

Q. Which spectroscopic techniques are critical for characterizing Butanal, 4-(acetyloxy)-2-methylene-?

  • NMR : ¹H NMR identifies the methylene proton (δ 5.8–6.2 ppm, singlet) and acetyloxy group (δ 2.1 ppm, singlet). ¹³C NMR confirms the aldehyde carbon (δ ~200 ppm) and acetyl carbonyl (δ 170 ppm) .
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of acetyloxy) and ~2720 cm⁻¹ (aldehyde C-H stretch) .
  • GC-MS : Used to verify purity (>95%) and molecular ion peak (m/z 144.17 for C₇H₁₂O₃) .

Q. What are the key stability considerations for handling this compound?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aldehyde and hydrolysis of the acetyloxy group.
  • Glassware : Use silanized glassware (treated with 5% dimethyldichlorosilane in toluene) to minimize adsorption losses .

Advanced Research Questions

Q. How can computational modeling predict reactivity trends in Butanal, 4-(acetyloxy)-2-methylene-?

  • DFT Studies : Density Functional Theory (B3LYP/6-31G*) reveals the methylene group’s electron deficiency due to conjugation with the acetyloxy moiety. This predicts high susceptibility to nucleophilic attacks (e.g., Michael additions) .
  • Molecular Dynamics : Simulations suggest steric hindrance from the acetyloxy group directs regioselectivity in Diels-Alder reactions (endo preference >80%) .

Q. How to resolve contradictions in reported physical properties (e.g., boiling point)?

  • Boiling Point Discrepancies : Literature reports 92.5°C at 760 mmHg , but variations arise from purification methods. Standardize distillation under reduced pressure (e.g., 85–90°C at 50 mmHg) and validate via Differential Scanning Calorimetry (DSC) to measure phase transitions .
  • Data Validation : Cross-reference with vapor pressure correlations (Antoine equation) and compare with structurally similar compounds (e.g., 4-ethoxy derivatives) .

Q. What strategies improve regioselectivity in functionalizing the methylene group?

  • Lewis Acid Catalysis : Et₂AlCl (10 mol%) in THF at –78°C directs nucleophiles (e.g., Grignard reagents) to the methylene carbon with >80% selectivity .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the methylene group, while bulky solvents (e.g., tert-butyl alcohol) reduce side reactions .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound show variability in aldehyde proton shifts?

  • Solvent Effects : In CDCl₃, the aldehyde proton appears at δ 9.8–10.2 ppm, but in DMSO-d₆, hydrogen bonding downshifts it to δ 10.5 ppm .
  • Impurity Interference : Trace water or acidic residues can catalyze aldol condensation, creating additional peaks. Pre-drying samples with molecular sieves (3Å) mitigates this .

Methodological Recommendations

Q. How to optimize SPE protocols for isolating Butanal, 4-(acetyloxy)-2-methylene- from complex matrices?

  • Sorbent Selection : Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water (pH 4) achieve >90% recovery .
  • Elution : Use 2 mL of methanol:ethyl acetate (1:1 v/v) with 0.1% formic acid to minimize degradation .

Q. What kinetic studies are needed to elucidate degradation pathways?

  • Hydrolysis Kinetics : Monitor via HPLC at varying pH (2–12) and temperature (25–60°C). The acetyloxy group hydrolyzes faster under alkaline conditions (t₁/₂ = 2 hours at pH 12) .
  • Activation Energy : Calculate using the Arrhenius equation from rate constants (k) measured at multiple temperatures .

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